RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate
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Overview
Description
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate is a synthetic compound known for its role as a competitive inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase G. This compound is metabolically stable and is used extensively in biochemical and physiological research to study the signaling pathways involving cGMP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate involves multiple steps, starting from guanosine derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 8-position of the guanosine molecule.
Phenylation: Addition of a phenyl group to the beta position.
Cyclization: Formation of the cyclic monophosphate structure.
Thioation: Introduction of a sulfur atom to form the monophosphorothioate group.
Hydration: Addition of water molecules to form the hydrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity (≥98% HPLC). The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conducted under nucleophilic substitution conditions using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of de-brominated guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives with various functional groups.
Scientific Research Applications
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate is widely used in scientific research, particularly in the fields of:
Chemistry: As a tool to study the mechanisms of cGMP-dependent protein kinases.
Biology: To investigate the role of cGMP in cellular signaling pathways.
Medicine: In the development of therapeutic agents targeting cGMP-dependent pathways.
Industry: Used in the production of biochemical assays and diagnostic kits.
Mechanism of Action
The compound acts as a competitive inhibitor of cGMP-dependent protein kinase G by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition modulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. The molecular targets include PKG I and PKG II, and the pathways involved are primarily related to cGMP signaling .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoguanosine 3’,5’-cyclic monophosphate sodium salt
- 8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate sodium salt
- 8-Bromo-2’-monobutyryladenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer
Uniqueness
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate is unique due to its high specificity and potency as a PKG inhibitor. Its metabolic stability and ability to block cGMP-gated ion channels make it a valuable tool in research compared to other similar compounds .
Properties
IUPAC Name |
sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O6PS.Na/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMPQLHYWRTQCX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5NaO6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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